![molecular formula C15H14INO2S B344672 2-[(4-Iodophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 496015-66-8](/img/structure/B344672.png)
2-[(4-Iodophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Overview
Description
The compound “2-[(4-Iodophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It is related to the class of compounds known as tetrahydroisoquinolines .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups including an iodophenyl group, a sulfonyl group, and a tetrahydroisoquinoline group .Scientific Research Applications
Stereochemistry and Synthesis
- The stereochemistry of 2-acyl or sulfonyl derivatives of tetrahydroisoquinolines has been explored, revealing a highly stereoselective formation with specific configurations determined by X-ray crystallography (Sugiura et al., 1997).
- A protocol for the synthesis of N-sulfonyl-tetrahydroisoquinolines using tungstophosphoric acid demonstrates an eco-friendly and operationally simple method, highlighting the Pictet–Spengler reaction as a critical step (Pingaew et al., 2013).
Analytical Methods and Medicinal Chemistry
- Novel analytical methods for 1,2,3,4-tetrahydroisoquinolines (TIQs) have been developed, including high-performance liquid chromatography for sensitive and simultaneous analysis of TIQs in the brain (Inoue et al., 2008).
- Research on tetrahydroisoquinoline derivatives as anticancer agents indicates their potential as pharmaceutical agents due to their cytotoxic properties and broad biological activities (Redda et al., 2010).
Chemical Properties and Reactions
- The study of substitution reactions of tetrahydroisoquinoline derivatives with amines has provided insights into the stereochemistry and potential intermediates in these reactions, further contributing to the understanding of their chemical properties (Sugiura et al., 1997).
- Investigations into the binding of 1,2,3,4-tetrahydroisoquinolines to enzymes like phenylethanolamine N-methyltransferase (PNMT) have revealed important information about their interactions with biological molecules (Grunewald et al., 2006).
properties
IUPAC Name |
2-(4-iodophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO2S/c16-14-5-7-15(8-6-14)20(18,19)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNZPQSBTHRPQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Iodophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



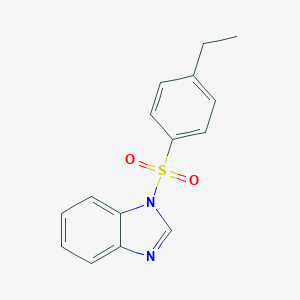
![1-[(2,5-Diethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B344596.png)
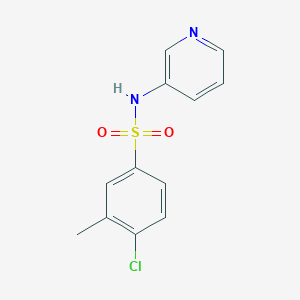
![1-[(4-Ethoxynaphthyl)sulfonyl]-2-methylbenzimidazole](/img/structure/B344602.png)
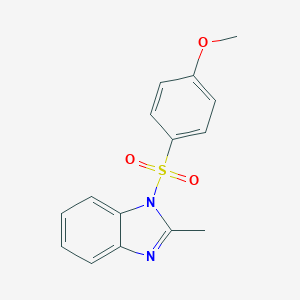
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B344604.png)
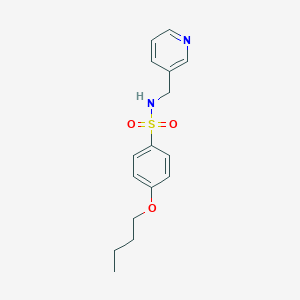
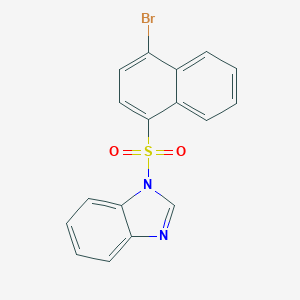

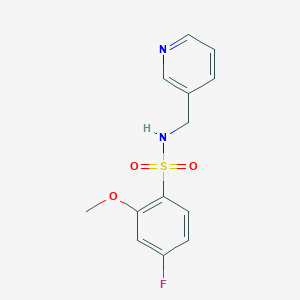
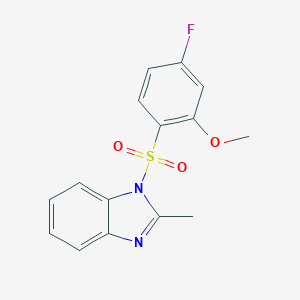

![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344616.png)
![2-[(2-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B344621.png)